molecular formula C8H13Cl2N3 B2935821 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride CAS No. 2126164-00-7

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2935821
CAS No.: 2126164-00-7
M. Wt: 222.11
InChI Key: LAGRMKHSHNASAF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) substituted at the 2-position with a pyrrolidine moiety (a five-membered saturated amine ring). The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.

Key Properties (Inferred):

  • Molecular Formula: Likely C₈H₁₂N₃·2HCl (base: C₈H₁₂N₃; dihydrochloride adds 2 HCl).
  • Molecular Weight: ~222.1 g/mol (calculated from the base formula C₈H₁₂N₃ + 2 HCl).
  • Structural Features: The pyrimidine ring provides hydrogen-bonding sites, while the pyrrolidine group contributes conformational flexibility and basicity.

Properties

IUPAC Name

2-pyrrolidin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGRMKHSHNASAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126164-00-7
Record name 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride
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Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Research Context References
2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride C₈H₁₂N₃·2HCl (inferred) ~222.1 Not explicitly provided Pyrimidine + pyrrolidine; dihydrochloride salt enhances solubility. Pharmaceutical intermediates, kinase inhibitors
2-(Piperidin-3-yl)pyrimidine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 2094861-76-2 Pyrimidine + piperidine (six-membered ring); higher lipophilicity. Life science research, drug discovery
2-(Piperazin-1-yl)pyrimidine dihydrochloride C₈H₁₂Cl₂N₄ 235.11 94021-22-4 Pyrimidine + piperazine (two nitrogen atoms); increased polarity. Buspirone impurity, receptor studies
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine + pyrrolidine; aromatic amine group. Biochemical screening (e.g., kinase assays)
Dorsomorphin dihydrochloride C₂₄H₂₈Cl₂N₆O 503.43 1219168-18-2 Pyrazolo[1,5-a]pyrimidine core; AMPK inhibitor. Metabolic disease, cancer research

Functional and Pharmacological Differences

  • Ring Size and Flexibility: Pyrrolidine (5-membered) vs. Piperazine analogs (e.g., 2-(piperazin-1-yl)pyrimidine dihydrochloride) introduce additional hydrogen-bonding sites, enhancing interactions with polar targets like serotonin receptors .
  • Aromatic Core :

    • Pyrimidine vs. pyridine: Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, favoring interactions with enzymes like kinases. Pyridine derivatives (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) may prioritize π-π stacking in hydrophobic pockets .
  • Piperazine-containing compounds are often employed in antipsychotic and antidepressant drug development due to their affinity for neurotransmitter receptors .

Research and Industrial Relevance

  • Drug Discovery : These compounds serve as versatile building blocks for designing kinase inhibitors (e.g., JAK2, EGFR) and G protein-coupled receptor (GPCR) modulators .

Biological Activity

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety. This unique structure contributes to its diverse biological activities. The presence of the pyrrolidine ring is known to influence binding interactions with various biological targets, which is crucial in drug design and development.

Biological Activity Overview

Research indicates that 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride exhibits significant biological activity, particularly:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against various cancer cell lines.

The biological activity of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a ligand for specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are critical in cancer signaling pathways.
  • Cell Cycle Regulation : Research indicates that treatment with this compound can lead to cell cycle arrest in cancer cells, effectively halting their proliferation.
  • Induction of Apoptosis : Evidence suggests that 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride promotes apoptosis through the activation of pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) .

Case Studies

Several studies have explored the biological activity of 2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride:

  • Antimicrobial Evaluation : In vitro tests demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 800 µg/mL depending on the strain and conditions .
  • Anticancer Studies : A study reported that the compound exhibited an IC50 value of approximately 50 µM against HepG2 liver cancer cells, indicating substantial cytotoxicity. Mechanistic studies revealed that it induced apoptosis by upregulating pro-apoptotic markers .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds for comparison:

Compound NameBiological ActivityIC50 Value (µM)Targeted Pathway
2-(Pyrrolidin-3-yl)pyrimidine dihydrochlorideAntimicrobial, Anticancer~50Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivativesAnticancer13EGFR Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivativesAnti-inflammatory0.04COX-2 Inhibition

Q & A

Q. What are the recommended methods for synthesizing 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling pyrrolidine derivatives with pyrimidine precursors. For example:

  • Step 1: React 3-aminopyrrolidine with a halogenated pyrimidine (e.g., 2-chloropyrimidine) under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 2: Purify the intermediate via column chromatography (silica gel, eluent: MeOH/CH2_2Cl2_2) .
  • Step 3: Convert the free base to the dihydrochloride salt using HCl in anhydrous ether .

Optimization Tips:

  • Monitor reaction progress with TLC or HPLC to minimize side products (e.g., over-alkylation) .
  • Adjust temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of pyrrolidine to pyrimidine) to improve yield .

Q. How can researchers confirm the identity and purity of 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride?

Answer: Use orthogonal analytical techniques:

  • NMR: Confirm structural integrity via 1^1H/13^13C NMR (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry: ESI-MS should show [M+H]+^+ at m/z 196.1 (free base) and [M+2HCl]+^+ at m/z 268.5 .
  • HPLC: Purity >98% can be achieved using a C18 column (mobile phase: 0.1% TFA in H2_2O/MeCN) with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the biological activity of 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride in kinase inhibition studies?

Answer:

  • In vitro Kinase Assays: Use recombinant kinases (e.g., AMPK, JAK3) with ATP-competitive assays. Measure IC50_{50} values via fluorescence polarization (FP) or TR-FRET .
  • Cell-Based Studies: Test cytotoxicity and target engagement in cancer cell lines (e.g., HepG2) using Western blotting for downstream markers (e.g., p-AMPK, mTOR) .
  • Control Experiments: Compare with known inhibitors (e.g., Dorsomorphin) to validate specificity .

Key Consideration: Address off-target effects by profiling against kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How should researchers resolve contradictions in reported biological data for pyrrolidine-pyrimidine derivatives?

Answer: Contradictions (e.g., AMPK inhibition vs. autophagy induction ) require:

Dose-Response Validation: Confirm activity across multiple concentrations (e.g., 1–100 µM).

Orthogonal Assays: Use siRNA knockdown or CRISPR-edited cell lines to isolate target effects .

Metabolic Profiling: Assess off-target pathways via metabolomics (e.g., LC-MS-based analysis of ATP/ADP ratios) .

Q. What are the critical parameters for designing in vivo studies with 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride?

Answer:

  • Dosing: Optimize based on pharmacokinetics (e.g., 10 mg/kg IV in rodents, T1/2_{1/2} ~2–4 hours) .
  • Formulation: Use saline or 5% DMSO/solutol HS-15 for solubility .
  • Endpoint Analysis: Measure tissue distribution (LC-MS/MS) and biomarker modulation (e.g., plasma hepcidin levels for iron metabolism studies) .

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